
喹喔啉-2-甲醛肟
描述
Quinoxaline-2-carbaldehyde oxime is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
科学研究应用
Quinoxaline-2-carbaldehyde oxime has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Quinoxaline derivatives, including quinoxaline-2-carbaldehyde oxime, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
Quinoxaline-2-carbaldehyde oxime plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, a class of enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of covalent bonds between the oxime group and the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, quinoxaline-2-carbaldehyde oxime can bind to certain proteins, altering their conformation and affecting their biological functions .
Cellular Effects
The effects of quinoxaline-2-carbaldehyde oxime on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. By interacting with key proteins in this pathway, quinoxaline-2-carbaldehyde oxime can alter the expression of genes involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, quinoxaline-2-carbaldehyde oxime exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, quinoxaline-2-carbaldehyde oxime can inhibit or activate enzymes by binding to their active sites, thereby affecting the catalytic processes. Changes in gene expression are also a result of the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoxaline-2-carbaldehyde oxime can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that quinoxaline-2-carbaldehyde oxime is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression, indicating its potential for lasting effects .
Dosage Effects in Animal Models
The effects of quinoxaline-2-carbaldehyde oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing harm .
Metabolic Pathways
Quinoxaline-2-carbaldehyde oxime is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. The compound’s interaction with oxidoreductases and other enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, quinoxaline-2-carbaldehyde oxime is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of quinoxaline-2-carbaldehyde oxime within tissues is influenced by factors such as its solubility, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of quinoxaline-2-carbaldehyde oxime is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of quinoxaline-2-carbaldehyde oxime within cells is a key determinant of its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2-carbaldehyde oxime typically involves the reaction of quinoxaline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of quinoxaline-2-carbaldehyde oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions: Quinoxaline-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted quinoxaline derivatives.
作用机制
The mechanism of action of quinoxaline-2-carbaldehyde oxime depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The oxime group can form hydrogen bonds and other interactions with biological targets, influencing their activity and function. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
相似化合物的比较
Quinoxaline-2-carbaldehyde oxime can be compared with other quinoxaline derivatives such as quinoxaline-2-carboxylic acid and quinoxaline-2-thiol. While all these compounds share the quinoxaline core, the different functional groups confer unique properties and reactivities. For example:
Quinoxaline-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Quinoxaline-2-thiol: Noted for its applications in the development of metal chelators and corrosion inhibitors.
Each of these compounds has its own set of applications and advantages, making them valuable in different fields of research and industry.
属性
IUPAC Name |
N-(quinoxalin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUVILQUUKSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298413 | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7483-32-1 | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7483-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
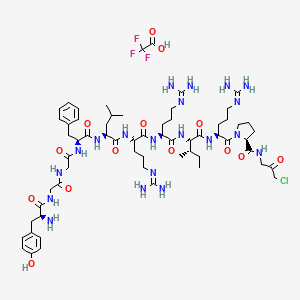
![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)
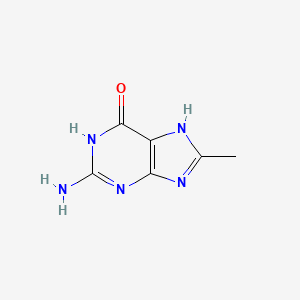
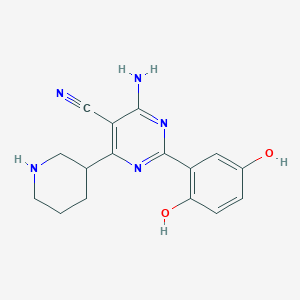
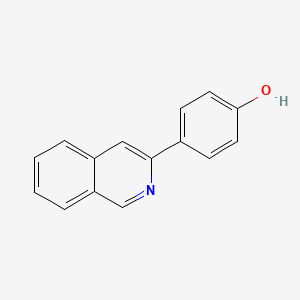
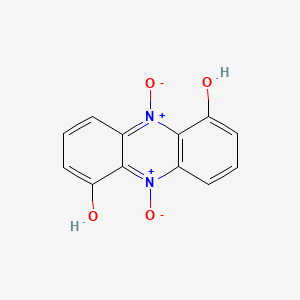
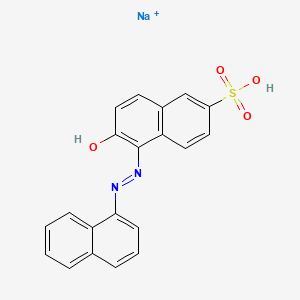
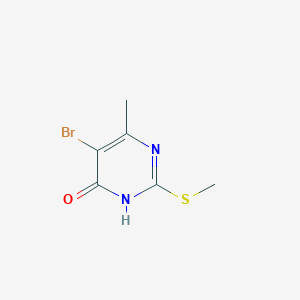
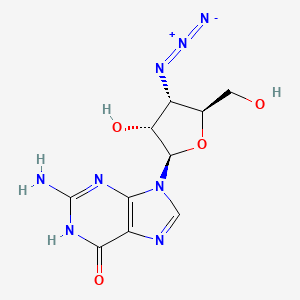
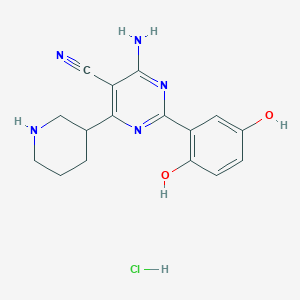
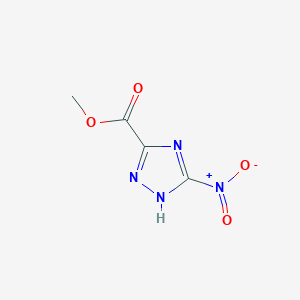
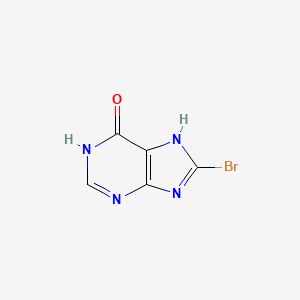
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)
